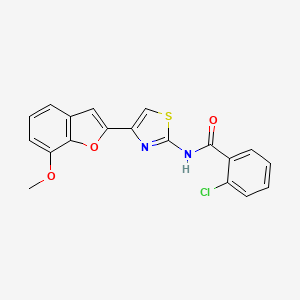

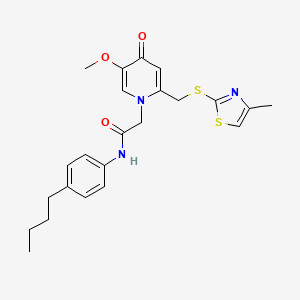

2-氯-N-(4-(7-甲氧基苯并呋喃-2-基)噻唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-chloro-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide is a derivative of benzofuran and thiazole, which are heterocyclic compounds known for their biological activities. Although the specific compound is not directly mentioned in the provided papers, related derivatives have been synthesized and studied for various biological activities, such as leukotriene B4 inhibitory activity , antibacterial properties , and insecticidal activity . These studies suggest that the compound may also possess similar biological properties due to the presence of structurally related moieties.

Synthesis Analysis

The synthesis of related compounds involves condensation reactions and other synthetic methodologies that are designed to introduce functional groups that may enhance the biological activity of the compounds. For instance, the preparation of 3-(4-chlorophenyl)-2-(2-aminothiazol-4-yl)benzo[b]furan derivatives involves a series of steps that result in compounds with strong inhibition of calcium mobilization . Similarly, the synthesis of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes is achieved through a condensation reaction followed by complexation with metal ions . These methods could potentially be adapted for the synthesis of 2-chloro-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as UV-Vis, IR, 1H- and 13C-NMR spectroscopies, and X-ray crystallography . These techniques provide detailed information about the molecular geometry, electronic structure, and bonding patterns, which are crucial for understanding the reactivity and interaction of the compound with biological targets. For example, the X-ray structure analysis of a related compound revealed the presence of two independent molecules in the asymmetric unit, which could influence its biological activity .

Chemical Reactions Analysis

The reactivity of the functional groups present in these compounds is a key factor in their biological activity. The cyanomethylene functionality in a related compound was exploited to construct new heterocycles with insecticidal activity . Similarly, the sulphonamide group in N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide was found to coordinate with metal ions, which could be a significant factor in its antibacterial activity . These reactions highlight the potential chemical reactivity of 2-chloro-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and molar conductance, are important for their application as biological agents. The ligand and its metal complexes were characterized by elemental analysis and molar conductance measurement, which provide insights into their stability and potential as drugs . Theoretical calculations, such as density functional theory (DFT) and semi-empirical methods, are used to predict properties like molecular electrostatic potential, non-linear optical properties, and frontier molecular orbitals, which are essential for understanding the interaction of the compound with biological molecules .

科学研究应用

合成和抗菌活性

抗真菌剂的合成:一项研究展示了噻唑衍生物的合成,包括 2-氯-N-(4-(7-甲氧基苯并呋喃-2-基)噻唑-2-基)苯甲酰胺,用于潜在的抗真菌应用。这项研究突出了该化合物在创造新的抗真菌剂中的作用 (Narayana 等人,2004)。

抗菌评价:另一项研究重点关注 N-(噻唑-2-基)苯甲酰胺衍生物(包括本例化合物)的抗菌评价,展示了它们对各种菌株的功效 (Chawla,2016)。

抗癌应用

- 抗癌活性评价:对 N-(噻唑-2-基)苯甲酰胺衍生物(包括 2-氯-N-(4-(7-甲氧基苯并呋喃-2-基)噻唑-2-基)苯甲酰胺)的研究显示出在抗癌活性方面有希望的结果,特别是对特定的癌细胞系 (Ravinaik 等人,2021)。

结构和分子表征

- 晶体学研究:对与本例化合物密切相关的苯并噻唑衍生物的晶体结构和分子构象的研究提供了对它们的结构性质和在各个领域的潜在应用的见解 (Ćaleta 等人,2008)。

超分子凝胶剂

- 凝胶化行为:一项关于 N-(噻唑-2-基)苯甲酰胺衍生物(包括 2-氯-N-(4-(7-甲氧基苯并呋喃-2-基)噻唑-2-基)苯甲酰胺)的研究探讨了它们的凝胶化行为,阐明了非共价相互作用在凝胶化中的作用以及在材料科学中的潜在应用 (Yadav 和 Ballabh,2020)。

属性

IUPAC Name |

2-chloro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClN2O3S/c1-24-15-8-4-5-11-9-16(25-17(11)15)14-10-26-19(21-14)22-18(23)12-6-2-3-7-13(12)20/h2-10H,1H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJTRXBSBTUGTTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B3011001.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B3011004.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxybenzamide](/img/structure/B3011011.png)

![8-(3,5-dimethylphenyl)-1-methyl-3-(4-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B3011012.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopropanecarboxamide](/img/structure/B3011017.png)

![4-acetyl-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3011018.png)

![1-isopropyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-imidazole-4-sulfonamide](/img/structure/B3011022.png)

![N-(4-chlorophenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3011023.png)